4-(Chloromethyl)-2-methylpyridine hydrochloride
Overview
Description
4-(Chloromethyl)-2-methylpyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methylpyridine hydrochloride typically involves the chloromethylation of 2-methylpyridine. This can be achieved by reacting 2-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of 4-(methyl)-2-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 4-(Methyl)-2-methylpyridine.
Scientific Research Applications
4-(Chloromethyl)-2-methylpyridine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological pathways.
Medicine: The compound is an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methylpyridine hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of pharmaceuticals and other organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)pyridine hydrochloride
Uniqueness
4-(Chloromethyl)-2-methylpyridine hydrochloride is unique due to the presence of both a chloromethyl group and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns compared to other chloromethylpyridine derivatives. The position of the methyl group at the 2-position also influences the compound’s chemical behavior and its applications in synthesis.
Properties
IUPAC Name |
4-(chloromethyl)-2-methylpyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEOGQBVZGRFJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847610-87-1 | |
Record name | 4-(chloromethyl)-2-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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